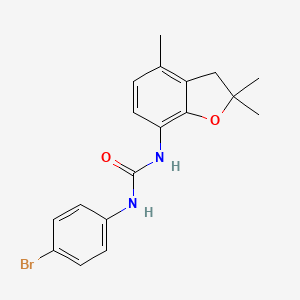
1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromophenyl group and a benzofuran moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea typically involves the reaction of 4-bromoaniline with an isocyanate derivative of the benzofuran compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromophenyl and benzofuran groups could play a role in binding to molecular targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
- 1-(4-fluorophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
- 1-(4-methylphenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea
Uniqueness
The presence of the bromine atom in 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea may impart unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s interactions with other molecules.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-11-4-9-15(16-14(11)10-18(2,3)23-16)21-17(22)20-13-7-5-12(19)6-8-13/h4-9H,10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDJAIPVNMTOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)NC3=CC=C(C=C3)Br)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)
![3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2472600.png)
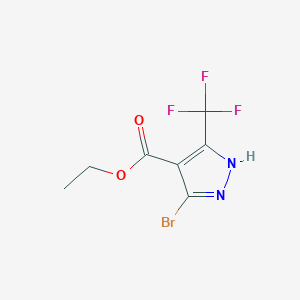
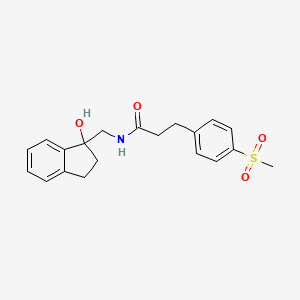
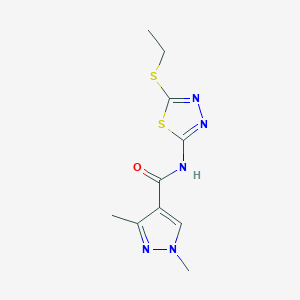
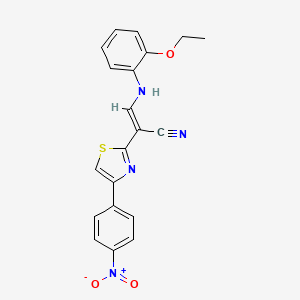
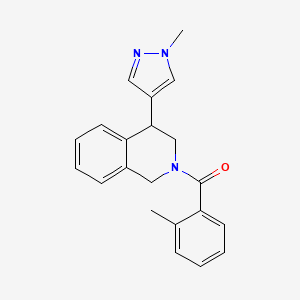
![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)
![3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2472613.png)
![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)
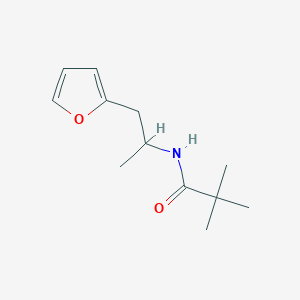
![N-(3,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2472618.png)
![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2472621.png)
